3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule that contains a pyrrolidine ring and a thiazolidine-dione group. Pyrrolidine is a five-membered ring with one nitrogen atom . Thiazolidine-dione is a five-membered ring containing sulfur and two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the thiazolidine-dione group would likely play significant roles in its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could affect its solubility and stability .Scientific Research Applications
Synthesis and Biological Activity
A series of compounds, including derivatives similar to 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, have been synthesized to explore their biological activities. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione were evaluated for their potential in influencing triglyceride accumulation in vitro and demonstrating hypoglycemic and hypolipidemic activity in vivo. Such compounds highlight the versatility of thiazolidinedione derivatives in the development of pharmacologically active agents with potential applications in treating metabolic disorders (Bok Young Kim et al., 2004).
Antimicrobial Evaluation
Compounds featuring the thiazolidine-2,4-dione moiety, similar to the core structure of the compound , have been synthesized and assessed for their antimicrobial efficacy. These studies are crucial for identifying new chemotherapeutic agents capable of combating microbial resistance. For example, thiazolidine-2,4-dione derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some demonstrating significant efficacy against specific strains, underscoring their potential as leads in antimicrobial drug discovery (Rakia Abd Alhameed et al., 2019).
Molecular Design and Hypoglycemic Activity
The design and synthesis of imidazopyridine thiazolidine-2,4-diones from corresponding pyridines have been carried out to explore their hypoglycemic activity. These efforts aim at developing new therapeutic agents for diabetes management by leveraging the biological activities associated with thiazolidinedione. The structural modifications and resultant biological evaluations contribute to understanding the structure-activity relationships necessary for optimizing therapeutic outcomes (M. Oguchi et al., 2000).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, have been known to bind with various target molecules . They are often present in bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Mode of Action
It’s worth noting that similar compounds, such as β-azolyl ketones, have been described as efficient components in fungicide, bactericide, and herbicide formulations . They can bind with target molecules due to their structural characteristics .
Biochemical Pathways
The synthesis of β-heteroarylated carbonyl compounds, a family of compounds that this molecule belongs to, can be achieved through various reactions . These include the reaction between ketones, formaldehyde, and N-heterocycles; nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles; or conjugate addition of N-heterocycles to α,β-unsaturated ketones .
Result of Action
Similar compounds have shown a variety of biological effects . For instance, 3-aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-24-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJBWOLAAGWWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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